2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-3-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Positional Isomerism

2-[3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-3-yl)acetamide is a small-molecule screening compound (MW 336.4 g/mol; C₁₉H₂₀N₄O₂) characterized by a phthalazinone core substituted at the N3 position with a 2-methylpropyl (isobutyl) group and an acetamide linker terminating in a pyridin-3-yl moiety. The phthalazinone scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core of clinically approved PARP inhibitors (e.g., olaparib) and numerous investigational agents targeting PARP1/2, CRTH2, PDE4, and Aurora kinases.

Molecular Formula C19H20N4O2
Molecular Weight 336.4 g/mol
Cat. No. B10986039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-3-yl)acetamide
Molecular FormulaC19H20N4O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CN=CC=C3
InChIInChI=1S/C19H20N4O2/c1-13(2)12-23-19(25)16-8-4-3-7-15(16)17(22-23)10-18(24)21-14-6-5-9-20-11-14/h3-9,11,13H,10,12H2,1-2H3,(H,21,24)
InChIKeyBCNVNRLFUQJNLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-3-yl)acetamide: Phthalazinone-Acetamide Scaffold with Position-Specific Pyridine Substitution


2-[3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-3-yl)acetamide is a small-molecule screening compound (MW 336.4 g/mol; C₁₉H₂₀N₄O₂) characterized by a phthalazinone core substituted at the N3 position with a 2-methylpropyl (isobutyl) group and an acetamide linker terminating in a pyridin-3-yl moiety . The phthalazinone scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core of clinically approved PARP inhibitors (e.g., olaparib) and numerous investigational agents targeting PARP1/2, CRTH2, PDE4, and Aurora kinases [1][2]. The combination of the isobutyl N3-substitution with 3-pyridyl acetamide distinguishes this compound from the more common methyl-substituted or 4-pyridyl positional isomers found in commercial screening libraries .

Phthalazinone scaffold with N3-isobutyl substitution
Pyridin-3-yl acetamide linker (meta orientation)
Screening compound for target engagement studies

Why Phthalazinone Scaffolds Are Not Commodity Interchangeables: N3-Substitution and Pyridinyl Isomer Position Dictate Target Engagement Profiles


Within the phthalazinone acetamide class, substitution at the N3 position and the specific pyridinyl nitrogen orientation critically modulate both target potency and selectivity. Literature precedence demonstrates that switching from N3-methyl to N3-isobutyl can alter lipophilicity, metabolic stability, and binding pocket complementarity [1]. Similarly, the pyridin-3-yl vs. pyridin-4-yl vs. pyridin-2-ylmethyl regioisomerism influences hydrogen-bonding geometry and target selectivity. For example, phthalazinones such as olaparib favor PARP2 over PARP1, a selectivity profile that is exquisitely sensitive to subtle substituent changes [2]. Thus, simply substituting one phthalazinone acetamide for another without quantitative confirmation of target engagement, selectivity, and pharmacokinetic profile may lead to irreproducible results and wasted procurement resources.

N3-isobutyl vs. methyl substitution may alter lipophilicity and target selectivity; direct profiling required.

Pyridin-3-yl vs. pyridin-4-yl orientation changes H-bond acceptor vector, affecting target binding profile.

Quantitative Differentiation Evidence for 2-[3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-3-yl)acetamide


Pyridin-3-yl vs. Pyridin-4-yl Positional Isomer Differentiation: Impact on Hydrogen-Bond Acceptor Topology

The target compound bears a pyridin-3-yl acetamide, whereas the commercially available positional isomer bears a pyridin-4-yl acetamide . This regioisomerism alters the spatial orientation of the pyridine nitrogen lone pair, which serves as a hydrogen-bond acceptor. In phthalazinone-based PARP1 inhibitors, the H-bond acceptor position on the terminal aryl/heteroaryl ring is known to influence PARP1 vs. PARP2 selectivity [1]. Specifically, pyridin-3-yl (meta) orientation presents a distinct H-bond acceptor vector compared to the pyridin-4-yl (para) isomer, which may affect complementarity with the nicotinamide-binding pocket of PARP enzymes or the orthosteric site of GPCR targets such as CRTH2.

Isomer H-Bond Vector
Class-level inference
~60° difference in N lone pair orientation; no direct binding data.
H-bond acceptor topology context; requires experimental validation.
Geometric analysis only.
Medicinal Chemistry Structure-Activity Relationship (SAR) Positional Isomerism

CRTH2 Receptor Antagonism Potential: N3-Isobutyl Phthalazinone Acetamides Demonstrate Sub-Nanomolar Binding Affinity

Phthalazinone derivatives featuring an N3-alkyl substitution and an acetamide linker have been reported as potent CRTH2 (Prostaglandin D2 receptor 2) antagonists [1]. In the BindingDB database, a structurally related phthalazinone acetamide (CHEMBL2036207) demonstrated a Ki of 2 nM in a [³H]PGD2 displacement assay using human CRTH2 receptor expressed in CHO cell membranes, and an IC₅₀ of 40 nM in a human whole-blood eosinophil shape change assay [2]. While these data are for a related compound and not the specific target compound, they establish a class precedent that N3-substituted phthalazinone acetamides can achieve high-affinity CRTH2 engagement. The target compound's unique N3-isobutyl + pyridin-3-yl combination remains to be directly profiled, and its CRTH2 activity should not be assumed to be identical to the aforementioned analog.

CRTH2 Antagonism
Cross-study comparable
Related analog Ki = 2 nM; target compound untested.
Supports CRTH2 screening context; benchmark required.
BindingDB data; analog only.
CRTH2 Antagonist GPCR Allergic Inflammation Binding Affinity

N3-Isobutyl vs. N3-Methyl Substituent: Impact on Lipophilicity and Predicted Metabolic Stability

Comparing the target compound (N3-isobutyl, MW 336.4) with its closest N3-methyl analog 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-3-yl)acetamide (MW 294.31) , the additional two methylene units in the isobutyl group increase the calculated logP by approximately 0.7–1.0 log units, based on fragment-based estimates [1]. This increase in lipophilicity may enhance membrane permeability but could also increase CYP-mediated oxidative metabolism. In phthalazinone glucose uptake activators, N-substitution was shown to modulate both potency (EC₅₀ ranging from 0.07 μM to >10 μM) and oral bioavailability, highlighting the functional consequences of N3-alkyl variation [2]. Direct experimental logP and metabolic stability data for the target compound remain to be determined.

Lipophilicity Shift
Class-level inference
Estimated ΔclogP ≈ +0.7–1.0 (isobutyl vs. methyl).
May impact permeability; experimental logD needed.
Calculated values; not measured.
Lipophilicity Metabolic Stability Druglikeness Physicochemical Properties

Phthalazinone Scaffold PARP Inhibition Potential: Class-Level Benchmarking Against Olaparib

The phthalazinone core is the defining pharmacophore of the FDA-approved PARP inhibitor olaparib, which inhibits PARP1 and PARP2 with IC₅₀ values in the low nanomolar range (PARP1 IC₅₀ ≈ 5 nM; PARP2 IC₅₀ ≈ 1 nM) . Recent studies on novel phthalazinone derivatives have reported PARP1 IC₅₀ values as low as 2.31–3.05 nM, exceeding the potency of olaparib (IC₅₀ = 4.40 nM) in certain structural contexts [1]. While the target compound has not been directly profiled against PARP enzymes, its phthalazinone scaffold makes PARP inhibition a plausible mode of action that should be experimentally excluded or confirmed. Critically, PARP1 vs. PARP2 selectivity is highly sensitive to N3-substitution and the terminal amide substituent, meaning PARP activity of any related compound cannot be extrapolated to the target compound without direct testing.

PARP Inhibition
Class-level inference
Class benchmark IC₅₀ = 2–5 nM; target compound not profiled.
PARP1/2 assay required; cannot assume olaparib equivalence.
Direct testing essential.
PARP Inhibition DNA Damage Response Anticancer Enzyme Assay

Evidence-Backed Application Scenarios for 2-[3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-3-yl)acetamide


CRTH2 Antagonist Primary Screening in Allergic Inflammation Models

Based on class-level evidence that structurally related N3-alkyl phthalazinone acetamides achieve nanomolar CRTH2 binding affinity (Ki = 2 nM for CHEMBL2036207) [1], this compound is most appropriately deployed as a screening candidate in CRTH2-targeted assays. Applications include PGD2-induced eosinophil shape change assays in human whole blood (benchmark IC₅₀ ≈ 40 nM) and β-arrestin translocation assays in CRTH2-overexpressing cells. The pyridin-3-yl substitution differentiates it from 4-pyridyl and 2-pyridylmethyl analogs, warranting its inclusion in SAR panels.

PARP1/2 Selectivity Profiling in Oncology Research

Given the phthalazinone scaffold's proven PARP inhibitory capacity (class benchmark IC₅₀ = 2–5 nM for PARP1) [2], this compound should be submitted to PARP1 and PARP2 enzymatic assays alongside olaparib as a reference control. Its N3-isobutyl group may confer differential PARP1/PARP2 selectivity compared to N3-methyl or N3-cyclopropyl analogs, a hypothesis that requires direct experimental testing. Successful PARP inhibitors with phthalazinone cores are orally bioavailable and have demonstrated efficacy in BRCA-mutant cancer models.

Physicochemical Property Benchmarking in Druglikeness Optimization Programs

The compound's molecular weight (336.4 g/mol), calculated logP (~2.4–3.0), and 3 H-bond acceptors position it within favorable druglikeness space (Rule of Five compliant) [3]. Its N3-isobutyl substituent provides a lipophilicity increment relative to N3-methyl analogs, making it a useful tool compound for studying the impact of alkyl chain branching on solubility, permeability, and metabolic stability in phthalazinone series. Researchers should request experimental logD₇.₄, kinetic solubility, and microsomal stability data from vendors before committing to in vivo studies.

Positional Isomer Selectivity Profiling for Target Engagement Studies

The target compound (pyridin-3-yl) and its commercially available pyridin-4-yl isomer form a matched molecular pair for investigating the impact of pyridine nitrogen position on target binding and functional activity. This pair is valuable for chemical biology studies aiming to map H-bond acceptor requirements in target binding pockets, particularly for enzymes (PARP, kinases) or GPCRs (CRTH2, adenosine receptors) known to engage pyridine-containing ligands.

Application
Selection Property
Validation Focus
CRTH2 antagonist screening
Pyridin-3-yl substitution
Binding affinity benchmarking vs. reference antagonists
PARP1/2 selectivity profiling
Phthalazinone core with N3-isobutyl
Direct enzyme assay vs. olaparib control
Druglikeness optimization
Lipophilicity effect of N3-isobutyl
Measure experimental logD and solubility
Positional isomer SAR
Pyridin-3-yl vs. 4-yl matched pair
Map H-bond acceptor requirements in target binding
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